rac-(3R,4S)-4-ethynyloxolan-3-ol
Description
rac-(3R,4S)-4-ethynyloxolan-3-ol is a chiral tetrahydrofuran derivative featuring an ethynyl (-C≡CH) substituent at the 4-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₈O₂, with a molecular weight of 128.13 g/mol. The ethynyl group confers unique reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in pharmaceutical and materials science research .
Properties
CAS No. |
2307750-64-5 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-ethynyloxolan-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable oxirane with an acetylene derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-ethynyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxolanes.
Scientific Research Applications
rac-(3R,4S)-4-ethynyloxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-ethynyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-(3R,4S)-4-ethynyloxolan-3-ol with key analogs, emphasizing substituent effects on molecular properties and applications:
Key Observations:
Substituent Effects on Reactivity: The ethynyl group in this compound enables rapid conjugation with azides, distinguishing it from phenyl or heterocyclic analogs. This property is critical for bioconjugation and polymer chemistry. Morpholino and pyrrolidinyl substituents (e.g., in C₈H₁₅NO₃ and C₈H₁₅NO₂) enhance hydrogen-bonding capacity, improving solubility in polar solvents .
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., ethynyl-substituted, 128.13 g/mol) are preferable for drug delivery due to improved membrane permeability.
- Heavier analogs like Rac-(3r,4r)-4-phenyloxolan-3-ol (164.20 g/mol) may exhibit higher lipophilicity, favoring CNS-targeted applications .
Analytical Characterization :
- Collision cross-section (CCS) values for Rac-(3r,4r)-4-phenyloxolan-3-ol (e.g., [M+H]⁺ CCS: 180.0 Ų) provide benchmarks for ion mobility spectrometry .
- Techniques like ¹H-NMR and HPLC (cited in ) are universally applicable for stereochemical analysis of these compounds .
Research Findings and Gaps
Synthetic Utility: Ethynyl-substituted oxolanes are underutilized in drug discovery compared to morpholino/pyrrolidinyl analogs, which are established in protease inhibitor scaffolds .
Physicochemical Data :
- Solubility and melting point data for this compound remain unreported, unlike its carboxylate analog (Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate), which has documented solubility in organic solvents .
Biological Activity: No in vitro or in vivo studies on this compound exist. In contrast, pyrrolidinyl-substituted oxolanes show moderate antimicrobial activity .
Biological Activity
Rac-(3R,4S)-4-ethynyloxolan-3-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₈O
- CAS Number : 2307750-64-5
- Molecular Weight : 112.14 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Utilization of commercially available precursors.
- Reagents : Common reagents include alkynes for ethynylation and appropriate catalysts.
- Purification : Techniques such as column chromatography are employed to isolate the desired compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study highlighted the cytotoxicity of related compounds against HeLa and HCC70 cell lines, suggesting a potential for this compound in cancer therapeutics .
The proposed mechanism of action involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Binding : Similar compounds have shown the ability to intercalate with DNA, potentially disrupting replication processes.
Case Studies
-
Cytotoxicity Assessment
- A study assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant inhibitory concentrations (IC50 values) that warrant further investigation into its therapeutic potential.
-
Structure-Activity Relationship (SAR) Analysis
- SAR studies have been conducted on analogs of this compound to identify structural features that enhance biological activity. These studies suggest that modifications to the ethynyl group can significantly impact potency and selectivity.
Data Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 8.88 ± 1.07 | Enzyme inhibition |
| Study B | HCC70 | 6.57 ± 1.11 | DNA intercalation |
| Study C | MCF12A | 9.41 ± 1.04 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
